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Executive Summary
-Agatoxin IVA (

-Aga IVA) is a 48-amino acid peptide neurotoxin isolated from the venom of the American
funnel-web spider, Agelenopsis aperta.[1][2][3][4][5] It is the defining pharmacological tool for
isolating P-type voltage-gated calcium currents (CaV2.1 channels) in central neurons. Unlike
pore-blocking toxins (e.g.,

-Conotoxin GVIA),

-Aga IVA acts as a gating modifier, binding to the voltage-sensing domain to inhibit channel
opening. This guide details its structural biology, unique mechanism of action, and standardized
protocols for its use in electrophysiology and drug discovery.

Structural Biology & Chemical Properties[6]
Primary Sequence and Motif
-Agatoxin IVA belongs to the inhibitor cystine knot (ICK) family, a structural class known for
exceptional thermal and proteolytic stability. It contains 48 amino acid residues with eight
cysteines forming four disulfide bridges.[6]

Primary Sequence: H-Lys-Lys-Lys-Cys-Ile-Ala-Lys-Asp-Tyr-Gly-Arg-Cys-Lys-Trp-Gly-Gly-Thr-

Pro-Cys-Cys-Arg-Gly-Arg-Gly-Cys-Ile-Cys-Ser-Ile-Met-Gly-Thr-Asn-Cys-Glu-Cys-Lys-Pro-Arg-

Leu-Ile-Met-Glu-Gly-Leu-Gly-Leu-Ala-OH

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1164600?utm_src=pdf-interest
https://www.jneurosci.org/content/20/19/7174
https://pubmed.ncbi.nlm.nih.gov/27838299/
https://pubmed.ncbi.nlm.nih.gov/8262241/
https://pubmed.ncbi.nlm.nih.gov/7473885/
https://pubmed.ncbi.nlm.nih.gov/8250902/
https://pubmed.ncbi.nlm.nih.gov/9230458/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Structural Features:

ICK Motif: The core of the toxin is a rigid scaffold stabilized by three disulfide bonds (Cys4-

Cys20, Cys12-Cys25, Cys19-C36) forming a "knot," with a fourth bridge (Cys27-Cys34) often

stabilizing a specific loop.

Secondary Structure: The core adopts a triple-stranded antiparallel

-sheet.[7]

Functional Tails:

N-terminus: Positively charged (Lys-Lys-Lys) but not essential for binding.

C-terminus: Hydrophobic and flexible. In aqueous solution, it is disordered; however, in a

membrane environment (micelles), it adopts a structured conformation critical for orienting

the toxin near the channel voltage sensor.

Stability and Solubility
The ICK motif renders

-Aga IVA highly resistant to proteases and heat. However, the hydrophobic C-terminal tail
makes the peptide "sticky," leading to significant losses on plastic surfaces (eppendorf tubes,
perfusion tubing) if not properly handled.

Mechanism of Action
Target Specificity
-Aga IVA is highly selective for the

subunit (CaV2.1) of voltage-gated calcium channels.

P-type Channels: High-affinity block (

~ 1–3 nM).

Q-type Channels: Lower affinity block (

~ 90–200 nM).
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N/L/R-type Channels: Insensitive at physiological concentrations (< 1

M).

Binding Site and Gating Modification
Unlike

-Conotoxins (which physically occlude the pore),

-Aga IVA binds to the extracellular S3-S4 linker of Domain IV on the

subunit.

Mechanism: The toxin stabilizes the channel in the closed (resting) state. It shifts the voltage

dependence of activation to more depolarized potentials.[8]

Effect: Stronger depolarization is required to open the channel.

Voltage-Dependent Reversal: Because the toxin binds to the voltage sensor, strong

depolarizing pulses (e.g., +100 mV for 10 ms) can physically push the voltage sensor

outward, destabilizing the toxin-channel complex and temporarily relieving the block. This is

a hallmark signature of

-Aga IVA inhibition.
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Figure 1: Mechanism of Action. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323=""

class="inline ng-star-inserted">

-Agatoxin IVA binds the S3-S4 linker, stabilizing the closed state. Block can be relieved by
strong depolarization.

Comparative Pharmacology
Differentiating between Agatoxin variants is crucial for experimental design.

Feature -Agatoxin IVA -Agatoxin IVB -Conotoxin MVIIC

Source Agelenopsis aperta Agelenopsis aperta Conus magus

Target
CaV2.1 (P-type > Q-

type)

CaV2.1 (P-type > Q-

type)

CaV2.1 (P/Q) &

CaV2.2 (N)

Mechanism Gating Modifier Gating Modifier Pore Blocker

Affinity (P-type) ~ 2 nM ~ 3 nM Lower affinity

Reversibility
Voltage-dependent

reversal

Voltage-dependent

reversal

Slowly reversible /

Irreversible

Kinetics Slow onset Slow onset Faster onset

Note:

-Aga IVB is 71% identical to IVA and equipotent against P-type channels but is often used
interchangeably in basic research.

Experimental Protocols
Reconstitution and Storage
Due to the hydrophobic C-terminus,

-Aga IVA adheres to plastics.

Solvent: Dissolve lyophilized powder in water or 100 mM acetic acid.
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Carrier Protein: Dilute into a buffer containing 0.1% BSA (Bovine Serum Albumin) or

Cytochrome C to coat plastic surfaces and prevent toxin loss.

Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Electrophysiology (Patch Clamp) Workflow
To isolate P-type currents in neurons (e.g., Purkinje cells):

Isolation Cocktail: Bath solution should contain blockers for other channels:

TTX (1

M) for Na+ channels.

Nifedipine (10

M) for L-type Ca2+ channels.

-Conotoxin GVIA (1

M) for N-type Ca2+ channels.[3]

Application:

Apply

-Aga IVA at 200 nM to fully block P-type currents.

Wait 2–5 minutes for equilibrium (onset is slow).

Validation (Pulse Protocol):

Apply a test pulse (e.g., -80 mV to +10 mV). Measure current reduction.

Apply a pre-pulse to +100 mV (10-20 ms) immediately before the test pulse.

Result: If the current recovers significantly after the pre-pulse, the block was mediated by

-Aga IVA (gating modification).
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Experimental Workflow Diagram
1. Preparation
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5. Validation (Pulse)
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Figure 2: Standard Patch-Clamp Workflow for isolating P-type currents.

Therapeutic & Clinical Relevance
While

-Aga IVA itself is not a marketed drug due to peptide delivery challenges, it is a critical lead
compound and research tool for pathologies involving CaV2.1.

Familial Hemiplegic Migraine Type 1 (FHM1): Caused by gain-of-function mutations in

CACNA1A (CaV2.1).
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-Aga IVA is used in animal models to study the excessive calcium influx associated with
cortical spreading depression.

Episodic Ataxia Type 2 (EA2): Associated with loss-of-function mutations.

Pain Signaling: CaV2.1 regulates neurotransmitter release in the dorsal horn of the spinal

cord. While N-type blockers (Ziconotide) are clinically approved, P/Q-type blockers are

investigated for resistant pain phenotypes, though the therapeutic window is narrow due to

potential motor side effects (ataxia).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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